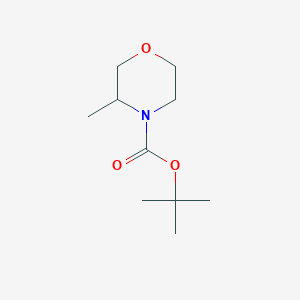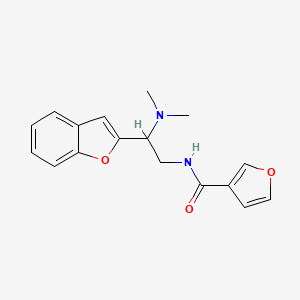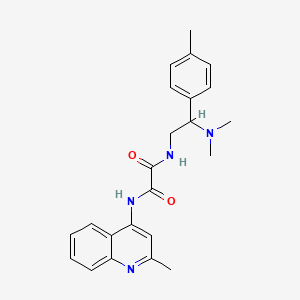![molecular formula C19H19ClN2O4S B2516585 N-(3-氯-4-甲氧基苯基)-3-氧代-1,2,3,5,6,7-六氢吡啶并[3,2,1-ij]喹啉-9-磺酰胺 CAS No. 898423-47-7](/img/structure/B2516585.png)
N-(3-氯-4-甲氧基苯基)-3-氧代-1,2,3,5,6,7-六氢吡啶并[3,2,1-ij]喹啉-9-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(3-chloro-4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide" is a quinoxaline derivative, which is a class of compounds known for their diverse biological activities. The presence of the sulfonamide group is particularly significant as sulfonamides are known for their antibacterial properties. The compound's structure suggests potential for interaction with various biological targets.
Synthesis Analysis
The synthesis of quinoxaline derivatives typically involves the reaction of o-phenylene diamine with substituted acetophenones. In a green synthesis approach, 2-(4-methoxyphenyl)-quinoxaline was synthesized and then chlorosulfonated to yield a sulfonyl chloride intermediate. This intermediate could then react with aromatic amines to form various quinoxaline sulfonamides under solvent-free conditions, resulting in excellent yields and easy work-up . Another method involves the coupling of chloro-methoxyaniline with aryl sulfonyl chlorides in a basic aqueous medium, followed by substitution reactions to introduce different groups . These methods provide a basis for the synthesis of the compound , although the exact synthesis details for this specific compound are not provided in the data.
Molecular Structure Analysis
The molecular structure of quinoxaline sulfonamides is characterized by the presence of a quinoxaline core, a sulfonamide group, and various substituents that can significantly alter the compound's properties and biological activity. The structure elucidation is typically confirmed through spectral data such as IR spectra, which can also reveal the existence of different tautomeric forms in the solid state .
Chemical Reactions Analysis
Quinoxaline sulfonamides can undergo various chemical reactions, including alkylation, which leads to N-methyl derivatives. Nucleophilic substitution of the halogen with O- and N-nucleophiles is also possible, and the use of bifunctional nucleophiles can lead to the formation of condensed quinoxalines . These reactions are crucial for the modification and optimization of the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline sulfonamides are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, stability, and reactivity. The antibacterial activity of these compounds is a key chemical property, with some derivatives showing moderate to good activity against bacterial strains such as Staphylococcus spp. and Escherichia coli . The presence of certain substituents, such as ethyl and tert-butyl groups, can enhance this activity . Additionally, the electrochemical synthesis of sulfonamide derivatives provides insights into the redox properties and potential for the formation of mono- and disulfone derivatives .
科学研究应用
抗菌活性
研究表明,通过绿色化学方法合成的喹啉衍生物对各种细菌菌株表现出显着的抗菌活性。例如,一项关于新型喹喔啉磺酰胺的研究表明,它们对金黄色葡萄球菌属和结肠杆菌有效,展示了此类化合物在解决细菌感染中的潜力(Alavi 等,2017)。
抗癌活性
已合成并评估了几种磺酰胺衍生物的抗癌活性。具有苯甲酰胺和噻吩等各种部分的化合物对人乳腺癌细胞系表现出细胞毒活性,表明它们作为癌症治疗中的新型治疗剂的潜力。例如,一项研究发现,某些噻吩衍生物比标准化疗药物阿霉素表现出更高的细胞毒活性(Ghorab 等,2014)。
抗疟疾剂
合成了 N-(7-氯喹啉基-4-氨基烷基)芳基磺酰胺并对它们对恶性疟原虫菌株的评估突出了这些化合物的抗疟疾潜力。它们的通过抑制血红素形成来发挥作用的机制为开发新的抗疟疾疗法提供了有希望的途径(Verma 等,2016)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-26-17-6-5-14(11-16(17)20)21-27(24,25)15-9-12-3-2-8-22-18(23)7-4-13(10-15)19(12)22/h5-6,9-11,21H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJJHZCVNXTGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6-isopropyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2516503.png)
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2516505.png)


![(3E)-1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B2516511.png)
![3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2516512.png)
![3-[(3-Cyanoanilino)sulfonyl]-2-methylpropanoic acid](/img/structure/B2516514.png)
![1-[1-(4-Bromophenyl)propyl]piperazine](/img/structure/B2516517.png)
![1-chloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]isoquinoline-3-carboxamide](/img/structure/B2516518.png)
![(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2516519.png)


